molecular formula C9H9ClO2 B14866887 3-(Chloromethyl)-5-methoxybenzaldehyde

3-(Chloromethyl)-5-methoxybenzaldehyde

Cat. No.: B14866887
M. Wt: 184.62 g/mol
InChI Key: PMJYPMLLYVKLOO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methoxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring of 5-methoxybenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of substituted benzaldehydes with various functional groups replacing the chlorine atom.

    Oxidation: Formation of 3-(Chloromethyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(Chloromethyl)-5-methoxybenzyl alcohol.

Scientific Research Applications

3-(Chloromethyl)-5-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxybenzaldehyde: Lacks the chloromethyl group, which limits its ability to undergo certain substitution reactions.

    3-(Bromomethyl)-5-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and selectivity in chemical reactions.

Uniqueness

3-(Chloromethyl)-5-methoxybenzaldehyde is unique due to the presence of both the chloromethyl and methoxy groups, which provide a combination of reactivity and lipophilicity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-(chloromethyl)-5-methoxybenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,5H2,1H3

InChI Key

PMJYPMLLYVKLOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)CCl

Origin of Product

United States

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